3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring with an acenaphthylene moiety and a hydroxy-dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The process begins with the preparation of the acenaphthylene derivative, followed by the formation of the pyrazole ring. The final step involves the condensation of the pyrazole derivative with the hydroxy-dimethoxyphenyl aldehyde under specific reaction conditions, such as refluxing in ethanol with a catalytic amount of acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,2-Dihydro-5-acenaphthylenyl)morpholine
- 3-(1,2-Dihydro-1-acenaphthylenyl)dihydro-2,5-furandione
- 3-(1,2-dihydroacenaphthylen-5-yl)tetrahydrofuran-3-ol
Uniqueness
Compared to similar compounds, 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C25H22N4O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O4/c1-32-21-10-14(11-22(33-2)24(21)30)13-26-29-25(31)20-12-19(27-28-20)17-9-8-16-7-6-15-4-3-5-18(17)23(15)16/h3-5,8-13,30H,6-7H2,1-2H3,(H,27,28)(H,29,31)/b26-13+ |
InChI Key |
NIXFAAOISXTLSS-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Origin of Product |
United States |
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